Peptide E - 78355-50-7

Peptide E

Catalog Number: EVT-354201
CAS Number: 78355-50-7
Molecular Formula: C147H207N41O34S2
Molecular Weight: 3156.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Peptide E is a 25-amino acid opioid peptide initially isolated from bovine adrenal medulla. [, ] Its amino acid sequence is: YGGFMRRVQPKDGNLDEDLKTFAEILA []. Peptide E originates from the larger proenkephalin A precursor molecule, which also gives rise to other opioid peptides like methionine enkephalin and leucine enkephalin. [] Notably, Peptide E contains both a methionine-enkephalin sequence at its N-terminus and a leucine-enkephalin sequence at its C-terminus. [, ] Within the bovine adrenal medulla, Peptide E exists in higher concentrations than its shorter opioid peptide fragments, BAM 18 and leucine-enkephalin, suggesting a potential role in regulating the processing and function of these smaller peptides. []

Synthesis Analysis
  • Solution-Phase Peptide Synthesis: This classical method involves the stepwise addition of protected amino acids to a growing peptide chain. The use of Nin-(2,4,6-triisopropylphenylsulfonyl)tryptophan (Trp(Tps)) as a protecting group for tryptophan has been reported to be effective in the solution synthesis of Peptide E. This protecting group, along with others, can be removed efficiently using trifluoromethanesulfonic acid (TFMSA)-thioanisole in trifluoroacetic acid (TFA) at the final stage of synthesis. []
  • Solid-Phase Peptide Synthesis: This method utilizes a solid support (resin) for the sequential addition of amino acids, offering advantages in terms of purification and automation. While no specific details were found in the provided literature regarding the solid-phase synthesis of Peptide E, this approach is commonly used for synthesizing peptides of its size and complexity. [, ]
  • Synthetic Peptide Design and Incorporation into Larger Systems: Studies have explored the incorporation of Peptide E sequences into larger synthetic constructs for applications like drug delivery. For example, Peptide E has been linked to polymer therapeutics using coiled coil peptides as linkers. This strategy involves designing Peptide E with specific amino acid sequences that promote coiled coil formation with complementary peptides attached to the therapeutic agent, enabling targeted delivery. []
Molecular Structure Analysis
  • Enzymatic Cleavage: Peptide E undergoes proteolytic processing by enzymes like carboxypeptidases, aminopeptidases, and trypsin-like endopeptidases. [] This processing is crucial for generating smaller bioactive fragments like BAM 18 and leucine-enkephalin. [, ] Studies utilizing in vivo microdialysis sampling coupled with mass spectrometry identified over 75 metabolic fragments of Peptide E, highlighting the complexity of its degradation. []
  • Chemical Modification: Specific amino acid residues within Peptide E can be chemically modified to study structure-activity relationships or to conjugate it to other molecules. For example, thiol-containing analogs of Peptide E have been synthesized to enable their conjugation to drug delivery systems. []
Mechanism of Action

Peptide E exerts its biological effects primarily through its interaction with opioid receptors. It displays a preference for the μ-opioid receptor, although it can also bind to δ-opioid receptors. [] Upon binding, it triggers downstream signaling cascades that result in its observed pharmacological effects. The specific mechanism of action can vary depending on the target tissue and the specific opioid receptor subtype involved.

  • Opioid Receptor Interaction and Signaling: The μ-opioid receptor, a G protein-coupled receptor (GPCR), is the primary target for Peptide E. Upon binding, Peptide E activates the Gi/Go pathway, leading to inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors. [, ] This pathway ultimately contributes to the analgesic and other physiological effects of Peptide E.
  • Potential for β-Arrestin Recruitment: Recent studies suggest that Peptide E might also engage β-arrestin signaling pathways downstream of certain GPCRs, highlighting a potential for diverse cellular responses. [] This mechanism could contribute to the complex pharmacology of Peptide E and warrants further investigation.
Physical and Chemical Properties Analysis
  • Solubility: Peptide E is soluble in aqueous solutions, enabling its use in various biological assays and potential therapeutic applications. [, ]
  • Charge: The overall charge of Peptide E is influenced by the pH of its environment and the pKa values of its constituent amino acids. At physiological pH (around 7.4), Peptide E likely carries a net positive charge due to the presence of basic amino acid residues like arginine and lysine. []
Applications
  • Pain Research: Peptide E exhibits analgesic effects when administered both spinally and supraspinally in animal models, indicating its potential as a target for pain management therapies. []
  • Neuroendocrinology: Studies have demonstrated that Peptide E influences hormone secretion, specifically aldosterone production in bovine adrenal glomerulosa cells. [] This finding suggests a potential role for Peptide E in regulating adrenal function and electrolyte balance.
  • Immunology: Synthetic peptides derived from Peptide E have shown potential as vaccine candidates, particularly in veterinary medicine. [] These peptides can elicit immune responses against specific pathogens, offering a promising avenue for disease prevention.
  • Biomaterials and Drug Delivery: The ability of Peptide E to form coiled coil structures has been exploited for developing novel biomaterials and drug delivery systems. [, ] By incorporating Peptide E sequences into synthetic polymers, researchers can create targeted delivery vehicles with improved therapeutic efficacy.

Properties

CAS Number

78355-50-7

Product Name

Peptide E (adrenal medulla)

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C147H207N41O34S2

Molecular Weight

3156.6 g/mol

InChI

InChI=1S/C147H207N41O34S2/c1-80(2)64-113(143(221)222)186-135(213)108(67-83-26-11-8-12-27-83)172-119(196)78-166-117(194)76-168-125(203)106(68-85-40-46-90(190)47-41-85)181-128(206)99(34-20-58-160-145(153)154)174-126(204)97(32-17-18-56-148)173-129(207)101(50-52-115(150)192)177-136(214)109(69-86-42-48-91(191)49-43-86)182-139(217)112(72-122(200)201)185-132(210)104(55-63-224-6)179-137(215)110(70-87-73-163-95-30-15-13-28-92(87)95)184-138(216)111(71-88-74-164-96-31-16-14-29-93(88)96)183-130(208)102(51-53-121(198)199)180-140(218)114-37-23-61-188(114)142(220)105(36-22-60-162-147(157)158)170-120(197)79-169-141(219)123(81(3)4)187-133(211)100(35-21-59-161-146(155)156)176-127(205)98(33-19-57-159-144(151)152)175-131(209)103(54-62-223-5)178-134(212)107(66-82-24-9-7-10-25-82)171-118(195)77-165-116(193)75-167-124(202)94(149)65-84-38-44-89(189)45-39-84/h7-16,24-31,38-49,73-74,80-81,94,97-114,123,163-164,189-191H,17-23,32-37,50-72,75-79,148-149H2,1-6H3,(H2,150,192)(H,165,193)(H,166,194)(H,167,202)(H,168,203)(H,169,219)(H,170,197)(H,171,195)(H,172,196)(H,173,207)(H,174,204)(H,175,209)(H,176,205)(H,177,214)(H,178,212)(H,179,215)(H,180,218)(H,181,206)(H,182,217)(H,183,208)(H,184,216)(H,185,210)(H,186,213)(H,187,211)(H,198,199)(H,200,201)(H,221,222)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)(H4,157,158,162)/t94-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-/m0/s1

InChI Key

PCFGFYKGPMQDBX-FEKONODYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC9=CC=CC=C9)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N

Synonyms

opioid peptide E
peptide E
peptide E (adrenal medulla)
peptide E proenkephalin
proenkephalin peptide E

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC9=CC=CC=C9)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.